13-Dihydrocarminomycinone

Descripción

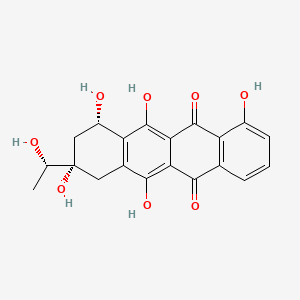

13-Dihydrocarminomycinone is a derivative within the anthracycline class of compounds, closely associated with Carminomycin, a known antitumor antibiotic. According to Daicel Pharma Standards , the compound is classified as a Carminomycin impurity and is characterized by the molecular formula C₂₆H₂₉NO₁₀ and a molecular weight of 515.52 g/mol. It exists as a dark brown gummy material, soluble in methanol, and is stored at 2–8°C. Its IUPAC name highlights structural features, including a hydroxyethyl group, multiple hydroxyls, and a tetrahydrotetracene backbone. The compound’s role in biosynthesis or therapeutic applications remains under investigation, though its enzymatic reactivity suggests significance as an intermediate (see §3).

Propiedades

Número CAS |

62152-30-1 |

|---|---|

Fórmula molecular |

C20H18O8 |

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

(7S,9S)-4,6,7,9,11-pentahydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C20H18O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,7,11,21-23,25,27-28H,5-6H2,1H3/t7-,11-,20-/m0/s1 |

Clave InChI |

KDJVINVDTSBKRU-KVZSADQJSA-N |

SMILES |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |

SMILES isomérico |

C[C@@H]([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |

SMILES canónico |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O)O |

Otros números CAS |

62152-30-1 |

Sinónimos |

13-dihydrocarminomycinone 13-dihydrocarubicinone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

13-Dihydrocarminomycinone is closely related to Carminomycin, Carminomycinone, and Daunomycin derivatives. Key distinctions include:

Notes:

- Structural Modifications: The "dihydro" designation in this compound implies hydrogenation at position 13, likely reducing a ketone to an alcohol, altering reactivity compared to Carminomycinone .

- Enzymatic Reactivity: In methyltransferase assays, this compound serves as a substrate, leading to 13-dihydrodaunomycin (DHD), whereas Carminomycinone yields daunomycin (DAU). This indicates that hydrogenation at C13 shifts methylation outcomes .

Research Findings

Electrophoresis and Methyltransferase Activity

In a 1993 study by the Society for General Microbiology, this compound was used as a substrate alongside Carminomycin, Carminomycinone, and 13-Dihydrocarminomycin in methyltransferase assays . Key results include:

- Product Differentiation: this compound produced 13-dihydrodaunomycin (DHD), while Carminomycinone generated daunomycin (DAU). This highlights the critical role of C13 hydrogenation in directing methylation sites.

- Reactivity Hierarchy: Substrate conversion efficiency followed the order: Carminomycinone > this compound, suggesting steric or electronic effects from the dihydro modification impede enzymatic processing.

Data Tables

Comparative Physicochemical Properties

| Property | This compound | Carminomycin (inferred) | Daunomycin |

|---|---|---|---|

| Molecular Formula | C₂₆H₂₉NO₁₀ | C₂₆H₂₇NO₁₀ (assumed) | C₂₇H₂₉NO₁₀ |

| Molecular Weight | 515.52 | ~513.49 (calculated) | 527.52 |

| Solubility | Methanol | Methanol | Water |

| Key Modification | C13 hydrogenation | C13 ketone | Amino sugar moiety |

| Biological Role | Intermediate | Antitumor agent | Clinical chemotherapeutic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.